molecular formula C8H14N4O B015575 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide CAS No. 139756-02-8

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B015575
M. Wt: 182.22 g/mol
InChI Key: PZMXDLWWQHYXGY-UHFFFAOYSA-N
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Patent
US05955611

Procedure details

A stirred suspension of 1-methyl4-nitro-3-n-propylpyrazole-5-carboxamide (EP-A-0463756; 237.7 g, 1.12 mol) and 5% palladium on charcoal (47.5 g) in ethyl acetate (2.02 l) was hydrogenated at 344.7 kPa (50 psi) and 50° C. for 4 hours, when the uptake of hydrogen was complete. The cool reaction mixture was filtered, then the filter pad washed with ethyl acetate, the combined filtrate and washings thus furnishing an ethyl acetate solution of the title compound (EP-A-0463756) which was of sufficient purity to use directly in the next stage of the reaction sequence (see Preparation 4).
Quantity
237.7 g
Type
reactant
Reaction Step One
[Compound]
Name
A-0463756
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
47.5 g
Type
catalyst
Reaction Step One
Quantity
2.02 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]([NH2:9])=[O:8])=[C:5]([N+:10]([O-])=O)[C:4]([CH2:13][CH2:14][CH3:15])=[N:3]1.[H][H]>[Pd].C(OCC)(=O)C>[NH2:10][C:5]1[C:4]([CH2:13][CH2:14][CH3:15])=[N:3][N:2]([CH3:1])[C:6]=1[C:7]([NH2:9])=[O:8]

Inputs

Step One
Name
Quantity
237.7 g
Type
reactant
Smiles
CN1N=C(C(=C1C(=O)N)[N+](=O)[O-])CCC
Name
A-0463756
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
47.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
2.02 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cool reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the filter pad washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C(=NN(C1C(=O)N)C)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.